N6-([6-Aminohexyl]carbamoyl-methyl)adenosine 5'-triphosphate lithium salt
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Overview
Description
N6-([6-Aminohexyl]carbamoyl-methyl)adenosine 5’-triphosphate lithium salt is a derivative of adenosine triphosphate (ATP) that has been modified to include a 6-aminohexyl group. This modification enhances its utility in various biochemical and industrial applications, particularly in the preparation of immobilized ATP for affinity purifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-([6-Aminohexyl]carbamoyl-methyl)adenosine 5’-triphosphate lithium salt typically involves the following steps:
Starting Materials: The synthesis begins with adenosine triphosphate (ATP) and 6-aminohexylamine.
Activation: ATP is activated using a coupling agent such as carbodiimide to facilitate the attachment of the 6-aminohexyl group.
Coupling Reaction: The activated ATP is then reacted with 6-aminohexylamine under controlled conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
N6-([6-Aminohexyl]carbamoyl-methyl)adenosine 5’-triphosphate lithium salt can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Hydrolysis: Acidic or basic solutions, typically at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can yield adenosine derivatives and hexylamine.
Scientific Research Applications
N6-([6-Aminohexyl]carbamoyl-methyl)adenosine 5’-triphosphate lithium salt has a wide range of applications in scientific research:
Biochemistry: Used in the study of enzyme kinetics and ATP-binding proteins.
Molecular Biology: Employed in the preparation of immobilized ATP for affinity chromatography, aiding in the purification of ATP-dependent enzymes.
Medicine: Investigated for its potential role in drug delivery systems and as a probe in diagnostic assays.
Industry: Utilized in the development of biosensors and bioanalytical devices.
Mechanism of Action
The mechanism by which N6-([6-Aminohexyl]carbamoyl-methyl)adenosine 5’-triphosphate lithium salt exerts its effects is primarily through its interaction with ATP-binding proteins and enzymes. The 6-aminohexyl modification allows for specific binding and immobilization, facilitating the study and manipulation of ATP-dependent processes. The molecular targets include various kinases, ATPases, and other ATP-binding proteins, which are crucial in cellular energy transfer and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- N6-(6-Aminohexyl)adenosine 2’,5’-diphosphate lithium salt
- N6-(6-Aminohexyl)adenosine monophosphate
Uniqueness
N6-([6-Aminohexyl]carbamoyl-methyl)adenosine 5’-triphosphate lithium salt is unique due to its triphosphate group, which makes it more similar to natural ATP and thus more effective in mimicking ATP’s biological roles. The 6-aminohexyl modification provides additional functionalization, enhancing its utility in immobilization and affinity purification applications .
Properties
IUPAC Name |
lithium;[[[(2R,3S,4R,5R)-5-[6-[[2-(6-aminohexylamino)-2-oxoethyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N7O14P3.Li/c19-5-3-1-2-4-6-20-12(26)7-21-16-13-17(23-9-22-16)25(10-24-13)18-15(28)14(27)11(37-18)8-36-41(32,33)39-42(34,35)38-40(29,30)31;/h9-11,14-15,18,27-28H,1-8,19H2,(H,20,26)(H,32,33)(H,34,35)(H,21,22,23)(H2,29,30,31);/q;+1/p-1/t11-,14-,15-,18-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGONEALJJHUZGS-SINQMCSXSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O)NCC(=O)NCCCCCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O)NCC(=O)NCCCCCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31LiN7O14P3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
669.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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